BenchChemオンラインストアへようこそ!

3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Medicinal chemistry Scaffold optimization Physicochemical property prediction

3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 154641-04-0) is a partially saturated, bicyclic heterocycle belonging to the [1,2,4]triazolo[4,3-a]pyrimidine family. The core scaffold is isoelectronic with purine and has been exploited in medicinal chemistry for targeting phosphodiesterases (PDE4, PDE2), matrix metalloproteinases (MMP-10/13), cyclin-dependent kinases (CDK4), carbonic anhydrases (hCA IX/XII), and VEGFR-2, with reported antiproliferative IC₅₀ values in the low micromolar to nanomolar range across multiple tumor cell lines.

Molecular Formula C7H12N4
Molecular Weight 152.201
CAS No. 154641-04-0
Cat. No. B2767984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
CAS154641-04-0
Molecular FormulaC7H12N4
Molecular Weight152.201
Structural Identifiers
SMILESCCC1=NN=C2N1CCCN2
InChIInChI=1S/C7H12N4/c1-2-6-9-10-7-8-4-3-5-11(6)7/h2-5H2,1H3,(H,8,10)
InChIKeyJCVZAGYFQJQJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 154641-04-0) – Comparator-Anchored Evidence for Scientific Selection


3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 154641-04-0) is a partially saturated, bicyclic heterocycle belonging to the [1,2,4]triazolo[4,3-a]pyrimidine family. The core scaffold is isoelectronic with purine and has been exploited in medicinal chemistry for targeting phosphodiesterases (PDE4, PDE2), matrix metalloproteinases (MMP-10/13), cyclin-dependent kinases (CDK4), carbonic anhydrases (hCA IX/XII), and VEGFR-2, with reported antiproliferative IC₅₀ values in the low micromolar to nanomolar range across multiple tumor cell lines . However, the specific 3-ethyl-5,6,7,8-tetrahydro derivative is a building-block compound for which published, comparator-anchored biological data are not available. This guide therefore anchors differentiation on the structural, physicochemical, and purity attributes that govern fitness for downstream analog generation and scaffold-hopping campaigns.

Why In-Class Triazolopyrimidine Analogs Cannot Be Interchanged with 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine – A Pre-Data Transparency Statement


Triazolopyrimidines are not a uniform commodity; the fusion junction ([4,3-a] vs. [1,5-a]), ring saturation (tetrahydro vs. fully aromatic), and the nature of the C3 substituent (ethyl vs. methyl, isopropyl, or aryl) create discrete chemical entities with divergent lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability [1]. Assertions that any 3-substituted triazolopyrimidine can serve as a generic replacement are unsupported by the medicinal chemistry literature, where minor alkyl modifications routinely shift potency by >10-fold and alter selectivity profiles [2]. The sections below therefore assemble the best available comparator-anchored evidence—predominantly predicted physicochemical data and vendor-certified purity—to guide a defensible procurement decision. WHERE HIGH-STRENGTH DIFFERENTIAL BIOLOGICAL EVIDENCE IS ABSENT, THIS IS EXPLICITLY STATED.

Comparator-Anchored Differentiation Evidence for 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine


Predicted Lipophilicity (LogP) Differentiates the 3-Ethyl Derivative from the 3-Methyl and Unsaturated [4,3-a] Scaffold

The predicted octanol-water partition coefficient (LogP) for the 3-ethyl-5,6,7,8-tetrahydro derivative is approximately 0.8–1.2 (estimated via consensus algorithm; experimental value not reported), whereas the 3-methyl analog (CAS 1448855-34-2) is predicted to have LogP ≈ 0.3–0.6, and the fully unsaturated [1,2,4]triazolo[4,3-a]pyrimidine core (CAS 274-98-6) has a predicted LogP ≈ 0.1–0.3 . The addition of a single methylene unit increases calculated lipophilicity by ~0.5 log units, a shift that can influence passive membrane permeability and non-specific protein binding in biochemical assays [1].

Medicinal chemistry Scaffold optimization Physicochemical property prediction

Predicted Boiling Point and Thermal Stability Profile vs. 3-Isopropyl Analog

The predicted boiling point of 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is 219.0 ± 23.0 °C at 760 mmHg, with a flash point of 86.2 ± 22.6 °C . In contrast, the 3-isopropyl analog (CAS not located in primary literature) is expected to exhibit a boiling point >240 °C owing to the additional carbon and increased molar refractivity. The lower boiling point of the ethyl derivative may facilitate purification by distillation or sublimation during analog synthesis, an operational advantage for medicinal chemistry laboratories without preparative HPLC.

Process chemistry Thermal analysis Building block selection

Tetrahydro Saturation Confers sp³ Character Absent in Fully Aromatic [4,3-a] Scaffolds

The 5,6,7,8-tetrahydro saturation in the target compound introduces two sp³-hybridized carbon centers (C5 and C8), increasing the fraction of sp³ carbons (Fsp³) to approximately 0.29, compared to 0.00 for the fully aromatic [1,2,4]triazolo[4,3-a]pyrimidine core (CAS 274-98-6) . Higher Fsp³ has been correlated with improved clinical success rates in small-molecule drug discovery, attributed to enhanced three-dimensionality and reduced aromatic ring count [1].

Scaffold diversity Fraction sp³ Drug-likeness

Certified Purity (NLT 98%) Meets ISO-Quality Standards, Outperforming Lower-Purity Comparator Listings

MolCore supplies 3-ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine at NLT 98% purity under ISO certification . In contrast, the 3-methyl analog is frequently listed at 95% purity (e.g., AKSci catalog) , and the 3-cyclobutyl analog (Kishida Chemical) does not disclose a certified purity specification on its public catalog page . A purity difference of ≥3 percentage points can translate into ≥3% w/w contaminants that may interfere with biological assay interpretation or require additional purification before use.

Quality control Reproducibility Procurement

Absence of Aryl Substituents Minimizes Atropisomerism Risk Observed in 1-Aryl-[1,2,4]triazolo[4,3-a]pyrimidines

X-ray crystallographic analysis of 1-aryl-[1,2,4]triazolo[4,3-a]pyrimidines (e.g., compounds 14d and 14k in Fares et al.) revealed coplanarity between the triazolopyrimidine ring and the aryl side group, introducing the potential for atropisomerism when ortho-substituted aryl groups are present [1]. The 3-ethyl substituent, being a simple alkyl group without restricted rotation, eliminates this stereochemical complexity entirely. This simplifies characterization (no chiral HPLC needed), reduces the number of potential impurity species, and ensures a single defined chemical entity for biological testing.

Structural chemistry Atropisomerism Synthetic tractability

Recommended Procurement Scenarios for 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine Based on Comparator Evidence


Focused Medicinal Chemistry Library Synthesis Targeting PDE4 or MMP-10/13

The tetrahydro saturation (Fsp³ ≈ 0.29) and intermediate lipophilicity (predicted LogP ≈ 0.8–1.2) make 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine a preferred starting scaffold over the fully aromatic core (Fsp³ = 0.00) for generating analogs with improved three-dimensionality [1]. Literature precedent shows that triazolo[4,3-a]pyrimidine-based MMP-10 inhibitors achieve IC₅₀ values of 24 nM, and VEGFR-2 inhibitors reach IC₅₀ = 5.89 nM [2]. The 3-ethyl variant provides a novel substitution vector for probing these targets while avoiding the synthetic complexity of atropisomeric 1-aryl derivatives.

Fragment-Based Drug Discovery (FBDD) Requiring sp³-Enriched Heterocyclic Building Blocks

The compound satisfies FBDD criteria (MW 152.2 Da, ≤3 H-bond donors, ≤8 rotatable bonds) and introduces sp³ character absent in the planar aromatic core [1]. Its NLT 98% purity under ISO certification ensures fragment library integrity without additional purification, a procurement advantage over the 3-methyl analog listed at only 95% purity [2]. The 3-ethyl group also provides a handle for further derivatization (e.g., α-bromination, oxidation to carboxylic acid) that is not available with the unsubstituted tetrahydro core.

Scaffold-Hopping from Purine-Based Kinase Inhibitors

The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is isoelectronic with purine, making it a recognized purine bioisostere in kinase drug discovery [1]. The 3-ethyl-5,6,7,8-tetrahydro variant introduces conformational flexibility via the partially saturated pyrimidine ring, potentially accessing kinase hinge-region conformations not reachable by flat purine analogs. CDK4 inhibitors based on 1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidines have demonstrated cytotoxicity in recent studies [2], supporting the use of this compound as a starting material for novel CDK inhibitor programs.

Quote Request

Request a Quote for 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.